molecular formula C21H21N3O4S B2748888 2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893941-28-1

2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B2748888
CAS No.: 893941-28-1
M. Wt: 411.48
InChI Key: AVJKXWFGHITVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazol core substituted with a 5,5-dioxo group, a 2-(2-methylphenyl) moiety, and an acetamide-linked 4-methylphenoxy side chain. Its structure combines a heterocyclic scaffold with aromatic and sulfone functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Characterization methods such as NMR spectroscopy (as demonstrated in for similar compounds) and X-ray crystallography (via tools like SHELX and ORTEP-3) are critical for confirming its structure and stereoelectronic properties . The compound’s bioactivity remains unspecified in the evidence, but its structural motifs align with derivatives investigated for hypoglycemic, anti-inflammatory, or antimicrobial applications .

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14-7-9-16(10-8-14)28-11-20(25)22-21-17-12-29(26,27)13-18(17)23-24(21)19-6-4-3-5-15(19)2/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJKXWFGHITVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the phenyl groups: This step may involve the use of Grignard reagents or other organometallic reagents to introduce the phenyl groups at the desired positions.

    Formation of the acetamide linkage: This can be accomplished through an amidation reaction using acetic anhydride or a similar reagent.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thieno groups, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways related to cell growth and apoptosis[4][4].

Comparison with Similar Compounds

Key Observations:

Phenoxy Substituents: The target compound’s 4-methylphenoxy group contrasts with 2,6-dimethylphenoxy in and 4-bromo-3,5-dimethylphenoxy in . Para-substituted methyl groups (as in the target) may enhance metabolic stability compared to ortho-substituted analogs due to reduced steric hindrance . The dioxothiazolidin-ylidene substituent in introduces a conjugated system that likely enhances hypoglycemic activity through hydrogen bonding with target proteins .

Acetamide Side Chain: The target’s N-[2-(2-methylphenyl)-thienopyrazol]acetamide group differs from ’s 4-nitrophenyl and ’s hydroxymethylphenyl. Nitro groups (electron-withdrawing) may increase reactivity, while hydroxymethyl groups (electron-donating) could improve solubility .

Core Heterocycle: The 5,5-dioxo-thieno[3,4-c]pyrazol core in the target compound is distinct from the tetrahydropyrimidin-1(2H)-yl backbone in . Sulfone groups (as in the target) often enhance binding affinity to sulfhydryl-containing enzymes .

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis: As shown in , chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes. For the target compound, the 4-methylphenoxy group would likely alter shifts in these regions compared to brominated or methoxy-substituted analogs .
  • Crystallography: Tools like SHELXL and ORTEP-3 () enable precise determination of bond lengths and angles. For example, the 5,5-dioxo group in the target may induce planarization of the thienopyrazol ring, affecting packing efficiency and solubility .

Bioactivity and Therapeutic Potential

The absence of electron-withdrawing groups (e.g., nitro in ) may reduce potency but improve safety profiles. Conversely, ’s stereospecific analogs highlight the importance of chirality in pharmacokinetics, though the target compound lacks reported stereocenters .

Q & A

Q. 1.1. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,4-c]pyrazole core via cyclization of substituted thiophene derivatives. Key steps include:

  • Coupling reactions (e.g., amide bond formation between the phenoxyacetamide and pyrazole moieties) under alkaline conditions.
  • Temperature control : Maintaining 60–80°C during cyclization to minimize side products .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to isolate the final product. Yield optimization requires stoichiometric balancing and real-time monitoring via TLC/HPLC .

Q. 1.2. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm the absence of tautomeric forms in the pyrazole ring .
  • Mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns, especially for sulfur-containing fragments .
  • X-ray crystallography : For resolving ambiguities in stereochemistry or bond angles, particularly in the thieno-pyrazole core .

Q. 1.3. How does the compound’s electronic configuration influence its reactivity in substitution reactions?

The electron-withdrawing 5,5-dioxo group on the thieno-pyrazole core increases electrophilicity at the C-3 position, making it reactive toward nucleophilic substitution. Computational studies (DFT) suggest that the methylphenoxy group’s electron-donating effects stabilize intermediates during reactions .

Advanced Research Questions

Q. 2.1. How can kinetic and thermodynamic studies resolve contradictions in reported reaction pathways for derivatives of this compound?

  • Kinetic profiling : Use stopped-flow NMR to monitor intermediate formation rates under varying temperatures/pH. For example, discrepancies in cyclization rates for analogs can arise from solvent polarity effects .
  • Thermodynamic analysis : Differential scanning calorimetry (DSC) to compare stability of synthetic intermediates. Conflicting data on byproduct formation (e.g., sulfone vs. sulfoxide derivatives) may stem from oxygen sensitivity during synthesis .

Q. 2.2. What strategies are effective in establishing structure-activity relationships (SAR) for this compound’s biological targets?

  • Fragment-based design : Systematic modification of substituents (e.g., replacing 4-methylphenoxy with fluorophenyl groups) to assess impact on binding affinity.
  • Biological assays : Measure IC₅₀ values against kinases or GPCRs using fluorescence polarization assays. For example, analogs with bulkier substituents show reduced activity due to steric hindrance .
  • Co-crystallization studies : Resolve binding modes with target proteins (e.g., COX-2) to identify critical hydrogen-bonding interactions .

Q. 2.3. How can computational modeling address challenges in predicting metabolic stability?

  • Molecular dynamics (MD) simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hot spots. The methyl groups on the phenyl rings are predicted to slow oxidation rates .
  • QSAR models : Train models using datasets of plasma half-life values for structurally related acetamides. Key descriptors include logP (>3.5 correlates with hepatic clearance) and polar surface area (<80 Ų enhances bioavailability) .

Q. 2.4. What experimental approaches validate in vitro-in vivo correlations (IVIVC) for pharmacokinetic properties?

  • In vitro assays : Microsomal stability tests (human liver microsomes) and Caco-2 cell permeability studies.
  • In vivo profiling : Radiolabeled compound administration in rodent models to track absorption/distribution. Discrepancies often arise from species-specific differences in protein binding .

Methodological Considerations

Q. 3.1. How should researchers design experiments to mitigate batch-to-batch variability in synthesis?

  • Standardized protocols : Document reaction parameters (e.g., stirring speed, inert gas flow rate) to minimize variability in exothermic steps .
  • Quality control : Implement in-process checks (e.g., mid-reaction FTIR to detect carbonyl intermediates) .

Q. 3.2. What techniques are recommended for resolving spectral overlaps in NMR characterization?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons in the methylphenyl and thieno-pyrazole regions .
  • Variable-temperature NMR : Suppress signal broadening caused by slow rotational exchange in bulky substituents .

Data Contradiction Analysis

Q. 4.1. How to reconcile conflicting reports on the compound’s solubility in aqueous buffers?

  • pH-dependent studies : Solubility may vary due to protonation of the acetamide group (pKa ~8.2). Use potentiometric titration to establish pH-solubility profiles .
  • Surfactant screening : Additives like polysorbate 80 improve solubility in PBS (pH 7.4) by micelle formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.